N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a complex chemical compound known for its multi-faceted applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its distinctive structural elements, which include a benzylpiperazine moiety, a pyrazolopyrimidine core, and a dimethylbenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The process usually includes:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, typically requiring catalysts and specific temperature controls.
Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the benzylpiperazine group is attached to the pyrazolopyrimidine core.
Attachment of the Dimethylbenzamide Group: This final step often involves the acylation reaction, where the dimethylbenzamide group is linked to the existing molecular structure.
Industrial Production Methods:
Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to enhance yield and purity while ensuring cost-effectiveness. Techniques such as continuous flow chemistry and high-throughput synthesis may be employed. Solvent recycling and waste minimization are also key considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially altering the benzyl moiety or other susceptible groups within the structure.
Reduction: Selective reduction of specific functional groups can lead to the formation of different derivatives with varied biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the benzylpiperazine or dimethylbenzamide moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen in the presence of a palladium catalyst or lithium aluminium hydride.
Substitution: Solvents like dimethylformamide (DMF) or acetonitrile and catalysts like triethylamine or base.
Major Products Formed:
The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation might yield compounds with hydroxyl groups added, while substitution reactions might produce derivatives with different substituents on the core structure.
Scientific Research Applications
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide has wide-ranging applications in scientific research due to its versatile chemical nature.
In Chemistry: It serves as a precursor for synthesizing complex molecules and studying reaction mechanisms.
In Biology: It is used in the development of probes for molecular imaging and studying receptor-ligand interactions.
In Medicine: The compound has potential therapeutic applications, particularly in targeting specific biological pathways related to diseases.
In Industry: It is utilized in the development of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism by which N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide exerts its effects is intricately linked to its structure. The compound interacts with specific molecular targets, such as enzymes or receptors, influencing biological pathways. Its benzylpiperazine moiety may play a crucial role in binding interactions, while the pyrazolopyrimidine core could be involved in modulating the activity of target proteins.
Comparison with Similar Compounds
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide
N-(2-(4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide
These compounds share similar core structures but differ in the substituents attached to the piperazine or pyrazolopyrimidine moieties, leading to variations in their chemical and biological properties. What sets N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide apart is its benzylpiperazine group, which may confer unique binding properties and biological activities.
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O/c1-20-14-21(2)16-23(15-20)27(35)28-8-9-34-26-24(17-31-34)25(29-19-30-26)33-12-10-32(11-13-33)18-22-6-4-3-5-7-22/h3-7,14-17,19H,8-13,18H2,1-2H3,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHCNFPHPKEGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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